Home > Products > Screening Compounds P110960 > 1-(5-ethylpyridin-2-yl)-N-methyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]methanamine
1-(5-ethylpyridin-2-yl)-N-methyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]methanamine -

1-(5-ethylpyridin-2-yl)-N-methyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]methanamine

Catalog Number: EVT-3901317
CAS Number:
Molecular Formula: C22H28N4O3
Molecular Weight: 396.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides

    Compound Description: This series of compounds was designed and synthesized as potential tubulin polymerization inhibitors. These compounds share a common structure consisting of an indole ring linked to a pyrazole or triazole ring, further connected to a 3,4,5-trimethoxyphenyl acetamide moiety. Compound 7d within this series demonstrated potent antiproliferative activity against various cancer cell lines (HeLa, MCF-7, and HT-29), induced apoptosis, caused cell cycle arrest at the G2/M phase, and inhibited tubulin polymerization. []

    Relevance: The core structure of N-((1-Methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides contains both a pyrazole (or triazole) ring and a 3,4,5-trimethoxyphenyl group. These structural features are also present in the target compound, 1-(5-ethyl-2-pyridinyl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine. The presence of these shared moieties suggests potential similarities in their binding affinities and biological activities. Additionally, the investigation of these compounds as tubulin polymerization inhibitors suggests that 1-(5-ethyl-2-pyridinyl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine could also possess similar antiproliferative properties. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide

    Compound Description: This compound (4) is a novel synthetic derivative combining structural features from indibulin and combretastatin, both known for their anti-mitotic properties. Biological evaluation showed good cytotoxic activity against breast cancer cell lines (MCF-7, T47-D, and MDA-MB 231) and low toxicity toward normal cells (NIH-3T3). []

    Relevance: Similar to 1-(5-ethyl-2-pyridinyl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine, this compound incorporates a 3,4,5-trimethoxyphenyl group. Although the heterocyclic core differs (pyrrole vs. pyrazole) and the linker to the pyridine ring is distinct, the shared 3,4,5-trimethoxyphenyl moiety suggests potential for overlapping pharmacological targets and biological activities, especially in the context of anticancer activity. []

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethylxanthine (Compound 60)

    Compound Description: This compound is a highly potent and selective antagonist of the A2B adenosine receptor (AdoR) with a Ki value of 1 nM. It exhibits substantial selectivity over other adenosine receptor subtypes (A1, A2A, and A3). The compound features a pyrazole ring linked to a xanthine core through a (trifluoromethyl)benzyl group. []

    Relevance: Both compound 60 and the target compound, 1-(5-ethyl-2-pyridinyl)-N-methyl-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine, contain a pyrazole ring as a central structural feature. Though the substituents and overall structures differ, the shared pyrazole ring might contribute to similar binding modes or interactions with certain biological targets. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (Compound 7n)

    Compound Description: This compound was identified as a potent and orally bioavailable inhibitor of the glycine transporter 1 (GlyT1). It exhibits favorable drug-like properties, good pharmacokinetic parameters, and effectively increases cerebrospinal fluid glycine concentrations in rats. []

    Relevance: While not directly containing a pyrazole ring, compound 7n shares a structural resemblance with the target compound through its trifluoromethoxyphenyl-pyridine moiety. Both compounds feature aromatic rings connected by a methylene linker, suggesting potential for similar physicochemical properties or interactions with specific targets, despite differences in the heterocyclic core (imidazole in 7n vs. pyrazole in the target compound). []

3-(4-Chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

    Compound Description: Initially developed as a kinase inhibitor, LY2784544 was identified as a novel agonist of the G protein-coupled receptor 39 (GPR39). It exhibits allosteric modulation by zinc, enhancing its potency at GPR39. []

Properties

Product Name

1-(5-ethylpyridin-2-yl)-N-methyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]methanamine

IUPAC Name

1-(5-ethylpyridin-2-yl)-N-methyl-N-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]methanamine

Molecular Formula

C22H28N4O3

Molecular Weight

396.5 g/mol

InChI

InChI=1S/C22H28N4O3/c1-6-15-7-8-18(23-11-15)14-26(2)13-17-12-24-25-21(17)16-9-19(27-3)22(29-5)20(10-16)28-4/h7-12H,6,13-14H2,1-5H3,(H,24,25)

InChI Key

FNRQWIDQJBDBPX-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)CN(C)CC2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC

Canonical SMILES

CCC1=CN=C(C=C1)CN(C)CC2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.